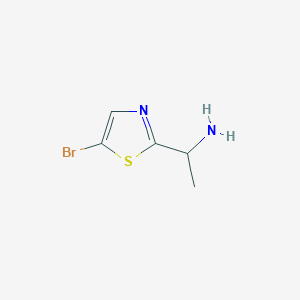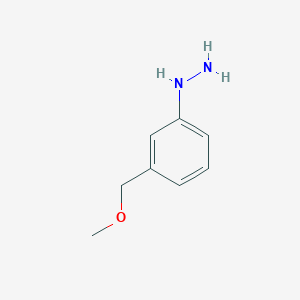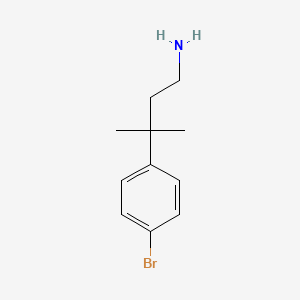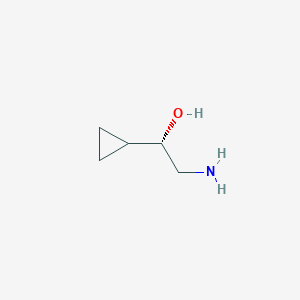
1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine is a heterocyclic compound featuring a thiazole ring substituted with a bromine atom at the 5-position and an ethanamine group at the 1-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-aminothiazole with bromoacetyl bromide in the presence of a base .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazole ring and bromine substituent. These interactions can modulate biological pathways, leading to its observed effects .
Comparación Con Compuestos Similares
- 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine
- 1-(5-Chloro-1,3-thiazol-2-yl)ethan-1-amine
- 1-(5-Fluoro-1,3-thiazol-2-yl)ethan-1-amine
Uniqueness: 1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its methyl, chloro, and fluoro analogs .
Propiedades
Fórmula molecular |
C5H7BrN2S |
|---|---|
Peso molecular |
207.09 g/mol |
Nombre IUPAC |
1-(5-bromo-1,3-thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C5H7BrN2S/c1-3(7)5-8-2-4(6)9-5/h2-3H,7H2,1H3 |
Clave InChI |
RBGBHJNCZXLFMW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=C(S1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride](/img/structure/B13599988.png)
![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-onedihydrochloride](/img/structure/B13599998.png)





![1'-(2-{[1,1'-Biphenyl]-4-yl}acetyl)-[1,4'-bipiperidin]-2-one](/img/structure/B13600048.png)





